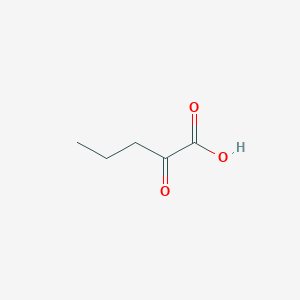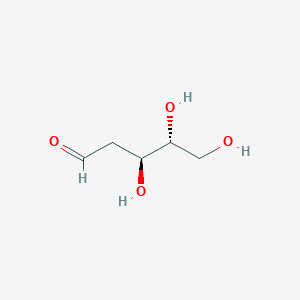
2-(2-Ethylphenoxy)acetic acid
説明
Synthesis Analysis
The synthesis of similar compounds, such as “2-(2-Methylphenoxy)acetic acid”, involves the reaction of sodium chloroacetate solution with 2-methylphenol and NaOH solution .
Molecular Structure Analysis
The molecular structure of “2-(2-Ethylphenoxy)acetic acid” consists of a two-carbon acetic acid group attached to a phenyl ring through an oxygen atom . The phenyl ring has an ethyl group attached to it .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Ethylphenoxy)acetic acid” include a solid form and a molecular weight of 180.20 . It has a melting point of 138-140°C .
科学的研究の応用
Selective COX-2 Inhibition for Anti-Inflammatory Applications
2-(2-Ethylphenoxy)acetic acid derivatives have been studied for their potential as selective COX-2 inhibitors, which are crucial in treating inflammation. These compounds can convert arachidonic acid into prostaglandins, making them significant targets for anti-inflammatory treatments. They offer the promise of effective inflammation control with reduced side effects .
Synthesis of Novel Anti-Inflammatory Agents
Researchers have designed and synthesized new anti-inflammatory agents using phenoxy acetic acid derivatives. These compounds have shown significant COX-2 inhibition in vitro, indicating a powerful pharmacological potential. Further in vivo testing has demonstrated their ability to reduce paw thickness and weight, lower TNF-α and PGE-2 levels, and provide pain-relieving effects without causing stomach ulcers .
Pharmacological Inquiry and Histopathological Profiling
The derivatives of 2-(2-Ethylphenoxy)acetic acid have undergone comprehensive bio-pharmacological inquiry and histopathological profiling. This includes assessing their selectivity toward COX-1/COX-2 enzymes and evaluating their anti-inflammatory effects, as well as examining histological changes to ensure safety and efficacy .
Toxicological Scrutiny
A critical aspect of the research involves toxicological scrutiny of these compounds. This includes assessing renal and stomach function, measuring liver enzymes such as AST and ALT, and monitoring kidney indicators like creatinine and urea to establish a safety profile for potential therapeutic use .
Design and Synthesis of Phenoxy Acetamide Derivatives
Phenoxy acetamide and its derivatives, including chalcone, indole, and quinoline, have been investigated as possible therapeutic candidates. These compounds are synthesized using various chemical techniques and computational chemistry applications to study their biological effects and interactions based on molecular structure .
Development of Tailored Drugs
The chemical diversity of phenoxy acetamide and its derivatives is explored to design new pharmaceuticals that are safe and effective. This research aims to enhance the quality of life by providing new derivatives that can act as successful agents in terms of safety and efficacy .
Bio-utilization of CO2
Studies have also explored the impact of 2-(2-Ethylphenoxy)acetic acid derivatives on homoacetogenesis, an important pathway for the bio-utilization of CO2. This research investigates the influence of oxygen partial pressure on the accumulation of acetic acid under microaerobic conditions, which could have implications for environmental sustainability .
Safety and Hazards
作用機序
Target of Action
2-(2-Ethylphenoxy)acetic acid is a type of phenoxyacetic acid . Phenoxyacetic acids are known to mimic the auxin growth hormone indoleacetic acid (IAA) . Therefore, the primary targets of 2-(2-Ethylphenoxy)acetic acid are likely to be the same as those of auxin hormones, which play a crucial role in plant growth and development .
Mode of Action
Given its structural similarity to other phenoxyacetic acids, it can be inferred that it acts by mimicking the auxin growth hormone . When these compounds are absorbed by plants, they induce rapid, uncontrolled growth, often leading to the death of the plant .
Biochemical Pathways
It’s known that auxin hormones, which phenoxyacetic acids mimic, are involved in various biochemical pathways related to plant growth and development . These include cell division, cell elongation, differentiation, and apoptosis .
Pharmacokinetics
It’s known that phenoxyacetic acids are generally well-absorbed and distributed throughout the plant body .
Result of Action
The result of the action of 2-(2-Ethylphenoxy)acetic acid is likely to be similar to that of other phenoxyacetic acids. These compounds induce rapid, uncontrolled growth in plants, often leading to the death of the plant . This is due to the disruption of normal plant growth and development processes.
特性
IUPAC Name |
2-(2-ethylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-8-5-3-4-6-9(8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUOSYHQYABQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10324906 | |
| Record name | (2-Ethylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1798-03-4 | |
| Record name | 1798-03-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2-Ethylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10324906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-ethylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)



